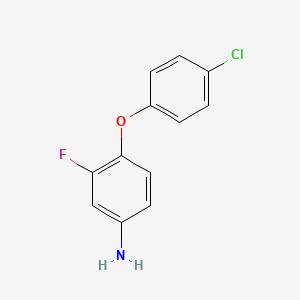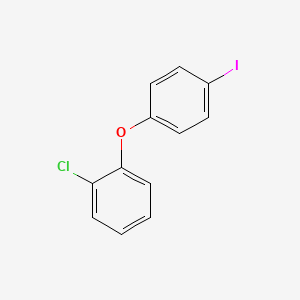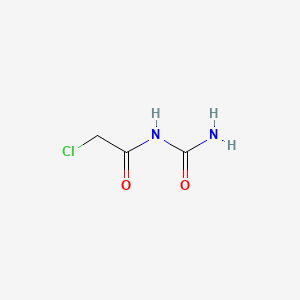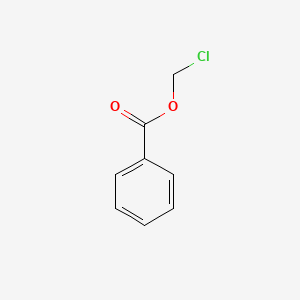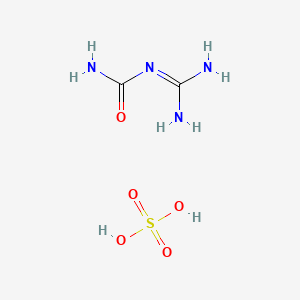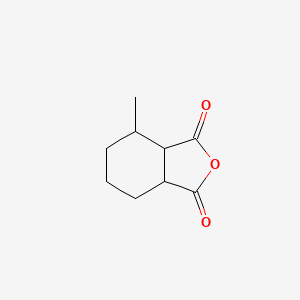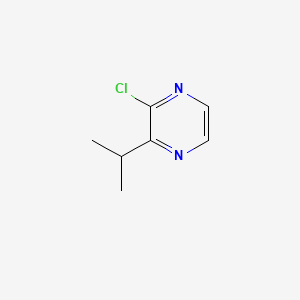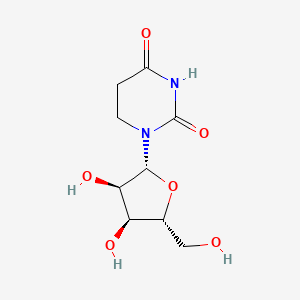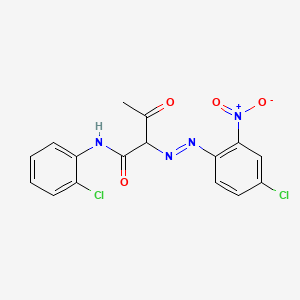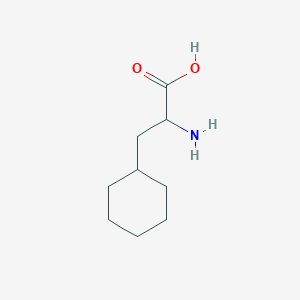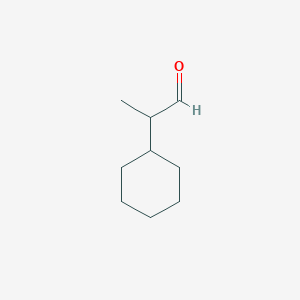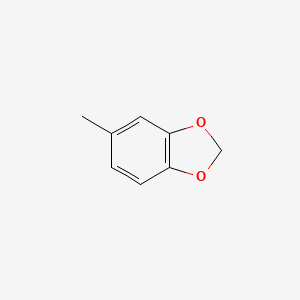
5-Méthyl-1,3-benzodioxole
Vue d'ensemble
Description
5-Methyl-1,3-benzodioxole is an organic compound with the molecular formula C8H8O2 It is a derivative of 1,3-benzodioxole, where a methyl group is attached to the benzene ring This compound is known for its unique structural features, which include a methylenedioxy group fused to a benzene ring
Applications De Recherche Scientifique
5-Methyl-1,3-benzodioxole has a wide range of applications in scientific research:
Orientations Futures
While specific future directions for 5-Methyl-1,3-benzodioxole were not found in the search results, related compounds such as MDMA are being increasingly used in clinical research . This suggests potential future directions in the exploration of the therapeutic utility of 5-Methyl-1,3-benzodioxole and related compounds.
Analyse Biochimique
Biochemical Properties
5-Methyl-1,3-benzodioxole plays a significant role in biochemical reactions, particularly as a cation scavenger. It is used for the selective cleavage of 4-(3,4-dimethoxyphenyl)benzyl ethers, affording the corresponding deprotected products in the presence of trifluoroacetic acid . Additionally, it serves as a starting material for the synthesis of 1,3-Benzodioxole-5-carboxaldehyde via photooxidation using CBr4 . The compound interacts with various enzymes and proteins, facilitating these biochemical transformations.
Cellular Effects
5-Methyl-1,3-benzodioxole has been shown to exhibit antitumor properties. In studies involving human colon cancer cell tumor xenografts, the compound significantly decreased tumor growth through the activation of the p53-mediated p27/Kip1 signaling pathway . This indicates its potential impact on cell signaling pathways, gene expression, and cellular metabolism. Furthermore, it has been observed to induce cell cycle arrest in the G0/G1 phase, leading to a decrease in cyclins D1, D3, and A .
Molecular Mechanism
At the molecular level, 5-Methyl-1,3-benzodioxole exerts its effects through binding interactions with biomolecules and enzyme inhibition. It has been found to inhibit the thioredoxin system, inducing oxidative stress and initiating apoptosis in vitro and in vivo . The compound’s ability to bind to specific enzymes and alter their activity is crucial for its biochemical and cellular effects.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 5-Methyl-1,3-benzodioxole have been observed to change over time. The compound exhibits excellent stability and compatibility with various solvents, making it a valuable tool in organic chemistry . Long-term studies have shown that it maintains its antitumor activity without causing significant toxicity or adverse effects .
Dosage Effects in Animal Models
The effects of 5-Methyl-1,3-benzodioxole vary with different dosages in animal models. Studies have demonstrated that low doses of the compound can significantly reduce tumor growth without causing gross toxicity . Higher doses may lead to adverse effects, including changes in body weight and organ function .
Metabolic Pathways
5-Methyl-1,3-benzodioxole is involved in various metabolic pathways, including the biosynthesis of prostaglandin H2 from arachidonic acid . It interacts with cyclooxygenase enzymes, inhibiting their activity and affecting the production of prostaglandins, which play essential roles in different biological responses .
Transport and Distribution
Within cells and tissues, 5-Methyl-1,3-benzodioxole is transported and distributed through interactions with specific transporters and binding proteins . Its localization and accumulation are influenced by these interactions, affecting its overall activity and function.
Subcellular Localization
The subcellular localization of 5-Methyl-1,3-benzodioxole is crucial for its activity. The compound is directed to specific compartments or organelles through targeting signals and post-translational modifications . These processes ensure that it reaches the appropriate sites within the cell to exert its effects.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
5-Methyl-1,3-benzodioxole can be synthesized through several methods. One common approach involves the reaction of catechol with disubstituted halomethanes . Another method includes the chloromethylation of 1,3-benzodioxole, followed by nitrile formation, hydrolysis, and reduction . These reactions typically require specific conditions such as the presence of catalysts and controlled temperatures to ensure the desired product is obtained.
Industrial Production Methods
Industrial production of 5-Methyl-1,3-benzodioxole often involves large-scale synthesis using optimized reaction conditions to maximize yield and minimize by-products. The process may include steps such as esterification, reduction, and purification to obtain high-purity compounds suitable for various applications .
Analyse Des Réactions Chimiques
Types of Reactions
5-Methyl-1,3-benzodioxole undergoes several types of chemical reactions, including:
Oxidation: This reaction can lead to the formation of various oxidized derivatives.
Reduction: Reduction reactions can produce different reduced forms of the compound.
Substitution: The compound can participate in substitution reactions where functional groups are replaced by others.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various catalysts to facilitate substitution reactions .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield carboxylic acids or aldehydes, while reduction might produce alcohols or hydrocarbons .
Mécanisme D'action
The mechanism by which 5-Methyl-1,3-benzodioxole exerts its effects involves interactions with various molecular targets and pathways. For instance, it can act as an inhibitor of specific enzymes, such as cyclooxygenase (COX), by binding to the active site and preventing substrate access . Additionally, it may interact with receptors or other proteins, modulating their activity and leading to various biological effects .
Comparaison Avec Des Composés Similaires
Similar Compounds
Some compounds similar to 5-Methyl-1,3-benzodioxole include:
1,3-Benzodioxole: The parent compound without the methyl group.
3,4-Methylenedioxyphenylacetate: A derivative with an acetate group.
5,6-Dimethoxy-1,3-benzodioxole: A compound with additional methoxy groups
Uniqueness
5-Methyl-1,3-benzodioxole is unique due to its specific structural features, which confer distinct chemical properties and reactivity. The presence of the methyl group influences its behavior in chemical reactions and its interactions with biological targets, making it a valuable compound for various research applications .
Propriétés
IUPAC Name |
5-methyl-1,3-benzodioxole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8O2/c1-6-2-3-7-8(4-6)10-5-9-7/h2-4H,5H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GHPODDMCSOYWNE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)OCO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90221641 | |
| Record name | 1,3-Benzodioxole, 5-methyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90221641 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
136.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
7145-99-5 | |
| Record name | 5-Methyl-1,3-benzodioxole | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=7145-99-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1,3-Benzodioxole, 5-methyl- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007145995 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 7145-99-5 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=15642 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 1,3-Benzodioxole, 5-methyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90221641 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 5-methyl-1,3-benzodioxole | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.027.685 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 5-Methyl-1,3-benzodioxole | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/27N5CS5GH7 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details






Synthesis routes and methods III
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
